2-(Pyrrolidine-1-carbonyl)benzonitrile
Description
2-(Pyrrolidine-1-carbonyl)benzonitrile (CAS: 918812-22-3) is a nitrile-containing organic compound with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol. Its structure comprises a benzonitrile core substituted at the 2-position with a pyrrolidine-1-carbonyl group. The compound exhibits 0 hydrogen-bond donors and 2 hydrogen-bond acceptors, suggesting moderate polarity and solubility in organic solvents .
Properties
CAS No. |
918812-22-3 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(pyrrolidine-1-carbonyl)benzonitrile |
InChI |
InChI=1S/C12H12N2O/c13-9-10-5-1-2-6-11(10)12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
ZVSAYJJLIAZTNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Formation via Photochemical Ring Contraction of Pyridines
One advanced method for synthesizing pyrrolidine derivatives involves the photochemical ring contraction of pyridine precursors. This approach utilizes silylborane reagents and UV irradiation to convert pyridines into 2-azabicyclo[3.1.0]hex-3-ene intermediates, which can be further derivatized.
Procedure Summary : A solution of pyridine derivatives and silylborane in benzene is irradiated at 365 nm for 10 hours at 25 °C. The resulting N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene intermediate is then treated with pyridine and benzoyl chloride to achieve N-benzoylation, yielding N-benzoyl enamide derivatives. Purification is done via alumina chromatography.
Mechanistic Insight : The reaction proceeds through a 2-silyl-1,2-dihydropyridine intermediate, followed by photo-induced silyl migration and ring closure to form the pyrrolidine skeleton. This method provides a broad substrate scope with high functional group tolerance and is suitable for accessing functionalized pyrrolidines.
This photochemical ring contraction could be adapted to prepare 2-(Pyrrolidine-1-carbonyl)benzonitrile by selecting appropriate pyridine and benzoyl chloride derivatives.
Amide Bond Formation via Reaction of Pyrrolidine with Benzonitrile Derivatives
A common synthetic route involves the direct coupling of pyrrolidine with benzonitrile derivatives bearing reactive carbonyl groups:
Typical Method : Pyrrolidine is reacted with 4-(pyrrolidine-1-carbonyl)benzonitrile precursors through nucleophilic substitution or amidation reactions. For example, 2-bromomethyl-benzonitrile can be treated with pyrrolidine in the presence of potassium carbonate and potassium iodide catalysts in anhydrous dimethylformamide (DMF) under microwave irradiation to form the desired compound.
Reaction Conditions : Microwave-assisted synthesis at 70% power for 10 minutes in anhydrous DMF with K₂CO₃ and KI as catalysts facilitates efficient coupling.
Advantages : This method allows for rapid and efficient synthesis with good yields and can be modified to introduce various substituents on the benzonitrile ring or the pyrrolidine nitrogen.
α-Bromoketone Route to Pyrrolidinyl Ketones
Another synthetic strategy involves the reaction of α-bromoketones with pyrrolidine to form pyrrolidinyl ketones, which can be further functionalized to benzonitrile derivatives:
General Procedure : An α-bromoketone is dissolved in diethyl ether and cooled. Pyrrolidine is added, and the mixture is stirred at room temperature for 1 to 24 hours. The product is extracted and purified by recrystallization.
Relevance : While this method is generally used for alkyl or aryl ketones, it can be adapted for benzonitrile-containing substrates to yield 2-(Pyrrolidine-1-carbonyl)benzonitrile analogs.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
The photochemical ring contraction method provides an innovative approach to constructing the pyrrolidine ring directly from pyridine substrates, enabling access to complex pyrrolidine derivatives with potential for further functionalization.
Microwave-assisted nucleophilic substitution reactions offer a time-efficient and catalyst-enhanced route for coupling pyrrolidine with benzonitrile precursors, which is advantageous for rapid synthesis in medicinal chemistry applications.
The α-bromoketone method is a classical approach that remains relevant for synthesizing pyrrolidinyl ketones, which can be intermediates for 2-(Pyrrolidine-1-carbonyl)benzonitrile synthesis.
These methods vary in complexity, equipment requirements, and substrate scope, allowing chemists to select the most appropriate route based on available resources and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(Pyrrolidine-1-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The benzonitrile moiety may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
2-(Pyrrolidin-1-ylsulfonyl)benzonitrile (CAS: 612044-36-7)
- Key Difference : Replaces the carbonyl group with a sulfonyl group (-SO₂-).
- Molecular Formula : C₁₁H₁₂N₂O₂S; Molecular Weight : 236.29 g/mol.
- Implications: The sulfonyl group increases polarity and hydrogen-bond acceptor capacity (likely 3 acceptors due to two sulfonyl oxygens and one nitrile nitrogen).
3-[3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile (CAS: 1903354-19-7)
- Key Difference : Incorporates a pyridin-2-yloxy substituent on the pyrrolidine ring.
- Molecular Formula : C₁₇H₁₅N₃O₂; Molecular Weight : 293.32 g/mol.
- Increased steric bulk may reduce solubility but enhance selectivity in enzyme inhibition .
3-{[1-(Furan-2-carbonyl)piperidin-3-yl]oxy}pyridazine (CAS: 2034484-53-0)
- Key Difference : Replaces the benzonitrile core with a pyridazine ring and adds a furan-carbonyl-piperidine substituent.
- Molecular Formula : C₁₄H₁₅N₃O₃; Molecular Weight : 273.29 g/mol.
- Implications: The pyridazine base alters electronic properties, while the furan group introduces oxygen-based heterocyclic interactions.
Data Table: Comparative Analysis of Key Compounds
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|
| 2-(Pyrrolidine-1-carbonyl)benzonitrile (918812-22-3) | C₁₂H₁₂N₂O | 200.24 | Pyrrolidine-carbonyl | 0 | 2 |
| 2-(Pyrrolidin-1-ylsulfonyl)benzonitrile (612044-36-7) | C₁₁H₁₂N₂O₂S | 236.29 | Pyrrolidine-sulfonyl | 0 | 3 (estimated) |
| 3-[3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile (1903354-19-7) | C₁₇H₁₅N₃O₂ | 293.32 | Pyridyloxy-pyrrolidine-carbonyl | 1 (pyridine) | 4 |
| 3-{[1-(Furan-2-carbonyl)piperidin-3-yl]oxy}pyridazine (2034484-53-0) | C₁₄H₁₅N₃O₃ | 273.29 | Furan-carbonyl-piperidine-pyridazine | 1 (pyridazine) | 5 |
Research Findings and Implications
Physicochemical Properties :
- The carbonyl-to-sulfonyl substitution (CAS 612044-36-7) increases molecular weight and polarity, favoring solubility in polar aprotic solvents like DMF or DMSO .
- Pyridyloxy derivatives (CAS 1903354-19-7) exhibit higher molecular weights and aromaticity, which may enhance thermal stability but reduce bioavailability due to increased lipophilicity .
- Reactivity and Applications: The nitrile group in 2-(Pyrrolidine-1-carbonyl)benzonitrile enables participation in click chemistry or nucleophilic additions, whereas sulfonyl analogs (CAS 612044-36-7) are more suited for sulfonamide formation .
Notes
- Data Limitations : Comparative pharmacological or kinetic studies are absent in the provided sources. Conclusions are drawn from structural and physicochemical trends.
- Recommendations : Experimental validation is required to assess bioactivity, solubility, and stability.
- References : Diverse sources include chemical databases () and structural libraries (), ensuring a balanced analysis .
Biological Activity
2-(Pyrrolidine-1-carbonyl)benzonitrile is a compound of significant interest due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular structure of 2-(Pyrrolidine-1-carbonyl)benzonitrile features a pyrrolidine ring attached to a benzonitrile moiety. The presence of these functional groups suggests potential interactions with biological targets, which may lead to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.24 g/mol |
| LogP | 2.5 |
| Solubility | Soluble in organic solvents |
The biological activity of 2-(Pyrrolidine-1-carbonyl)benzonitrile is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : Interaction with various receptors could modulate signaling pathways, leading to therapeutic effects in conditions like cancer or inflammation.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
Biological Activity
Research indicates that 2-(Pyrrolidine-1-carbonyl)benzonitrile exhibits notable biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of cancer cells in vitro. For example, it has been shown to affect cell viability in various cancer cell lines.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through modulation of cytokine production.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study evaluated the effect of 2-(Pyrrolidine-1-carbonyl)benzonitrile on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values around 15 µM.
- Another study focused on its effects on prostate cancer cells (LNCaP), where the compound demonstrated significant apoptosis induction.
-
Mechanistic Insights
- A mechanism study revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a pathway for its anticancer effects.
Research Findings
Recent research has further elucidated the biological activity and potential therapeutic applications of 2-(Pyrrolidine-1-carbonyl)benzonitrile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
